molecular formula C21H17N5O3S2 B2597635 N-(2-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892731-43-0

N-(2-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2597635
CAS RN: 892731-43-0
M. Wt: 451.52
InChI Key: BSDFRYCEFUPASR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C21H17N5O3S2 and its molecular weight is 451.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Selective Serotonin 5-HT6 Receptor Antagonism

A series of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, including derivatives similar to the specified chemical compound, were synthesized and evaluated for their binding affinity and ability to inhibit the functional cellular responses to serotonin at the 5-HT6 receptor. These compounds have demonstrated significant selectivity and potency as 5-HT6 receptor ligands, suggesting their potential application in the development of treatments for neurological disorders. The most active compounds in this series were identified through both functional assays and receptor binding assays, highlighting the importance of structural variations on biological activity (Ivachtchenko et al., 2010).

Antimicrobial Activity

Another research avenue explores the synthesis of substituted tricyclic compounds, including 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine derivatives, which were evaluated for their antibacterial and antifungal activities. These studies have demonstrated that most of the synthesized compounds exhibit significant anti-bacterial and anti-fungal activities, indicating their potential use in developing new antimicrobial agents. The structural characteristics of these compounds play a crucial role in their antimicrobial efficacy, underscoring the importance of chemical synthesis in drug discovery (Mittal et al., 2011).

Aurora-A Kinase Inhibition for Anticancer Therapy

The exploration of fused pyrimidine derivatives, including triazolo[1,5-a]pyrimidines and pyrimido[1,2-a]benzimidazoles with the phenylsulfonyl moiety, for their potential as Aurora-A kinase inhibitors showcases another scientific application. These compounds were synthesized and evaluated for their cytotoxic activity against colon tumor cell lines, demonstrating equipotency to doxorubicin, a reference drug. This research provides insights into the design and development of new anticancer agents targeting the Aurora-A kinase, a critical enzyme in the regulation of cell division (Shaaban et al., 2011).

properties

IUPAC Name

10-(benzenesulfonyl)-N-(2-ethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S2/c1-2-29-17-11-7-6-10-15(17)22-19-18-16(12-13-30-18)26-20(23-19)21(24-25-26)31(27,28)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDFRYCEFUPASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.